Home > Products > Screening Compounds P85663 > Fatty acids, olive-oil, Et esters
Fatty acids, olive-oil, Et esters - 92044-99-0

Fatty acids, olive-oil, Et esters

Catalog Number: EVT-424750
CAS Number: 92044-99-0
Molecular Formula: C98H184O10
Molecular Weight: 1522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fatty acids from olive oil can be classified based on their saturation levels:

  • Saturated Fatty Acids: These include palmitic acid and stearic acid.
  • Monounsaturated Fatty Acids: The most notable is oleic acid, which constitutes a significant portion of olive oil.
  • Polyunsaturated Fatty Acids: These include linoleic and alpha-linolenic acids.

Ethyl esters are formed when fatty acids react with ethanol, typically under acidic conditions. The classification of these compounds can also extend to their chain length and functional groups.

Synthesis Analysis

The synthesis of fatty acid ethyl esters from olive oil involves several methods:

  1. Transesterification: This is the most common method where triglycerides are converted into fatty acid ethyl esters and glycerol. The process typically involves:
    • Mixing olive oil with ethanol in the presence of a catalyst (often a strong acid or base).
    • Heating the mixture to promote the reaction.
    • The reaction can be optimized by adjusting parameters such as temperature (usually around 60-70°C), catalyst concentration (1-2% w/w), and molar ratios of ethanol to oil (commonly 6:1) .
  2. Esterification: This method involves directly reacting free fatty acids with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The typical conditions include:
    • Heating to reflux for several hours.
    • Using a large excess of ethanol to drive the reaction towards ester formation .
  3. Supercritical Fluid Technology: This method utilizes supercritical carbon dioxide as a solvent for transesterification, offering advantages like reduced environmental impact and improved yields .
Molecular Structure Analysis

The molecular structure of fatty acid ethyl esters consists of long hydrocarbon chains with a carboxylic acid functional group converted into an ester functional group through reaction with ethanol. The general formula for fatty acid ethyl esters can be represented as:

CnH2n+1COOC2H5C_nH_{2n+1}COOC_2H_5

Where nn represents the number of carbon atoms in the fatty acid chain. For example:

  • Ethyl oleate (from oleic acid) has the structure C18H34O2C_{18}H_{34}O_2.

Structural Characteristics

  • Chain Length: Varies depending on the source fatty acids.
  • Saturation: Determines physical properties such as melting point and solubility.
Chemical Reactions Analysis

The primary chemical reactions involved in the formation of fatty acid ethyl esters include:

  1. Transesterification Reaction:
    Triglyceride+3Ethanol3Fatty Acid Ethyl Esters+Glycerol\text{Triglyceride}+3\text{Ethanol}\rightarrow 3\text{Fatty Acid Ethyl Esters}+\text{Glycerol}
  2. Esterification Reaction:
    Fatty Acid+EthanolFatty Acid Ethyl Ester+Water\text{Fatty Acid}+\text{Ethanol}\rightarrow \text{Fatty Acid Ethyl Ester}+\text{Water}

These reactions can be influenced by factors such as temperature, pressure, catalyst type, and reactant concentrations, which affect yield and purity .

Mechanism of Action

The mechanism for the synthesis of fatty acid ethyl esters generally involves nucleophilic acyl substitution where:

  • Ethanol acts as a nucleophile attacking the carbonyl carbon of the fatty acid or triglyceride.
  • The reaction proceeds through a tetrahedral intermediate leading to the formation of ethyl ester and release of water (in esterification) or glycerol (in transesterification).

This process is facilitated by catalysts that enhance the rate of reaction without being consumed .

Physical and Chemical Properties Analysis

Fatty acid ethyl esters exhibit several important physical and chemical properties:

  • Boiling Points: Generally higher than their corresponding fatty acids due to increased molecular weight.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Density: Typically lower than water, which allows for easy separation during production processes.

Key Properties

PropertyValue/Description
Density0.85 - 0.91 g/cm³
Boiling PointVaries (e.g., Ethyl Oleate ~ 200°C)
Melting PointVaries based on chain length
SolubilitySoluble in organic solvents
Applications

Fatty acid ethyl esters have diverse applications across multiple industries:

  1. Food Industry: Used as flavoring agents and emulsifiers in food products due to their non-toxic nature.
  2. Cosmetics: Act as skin conditioning agents and emollients in creams and lotions.
  3. Biofuels: Serve as biodiesel alternatives due to their renewable nature and lower emissions compared to fossil fuels .
  4. Pharmaceuticals: Utilized in drug formulations for improved solubility and bioavailability.
Introduction to Fatty Acid Ethyl Esters (FAEEs) in Olive Oil Systems

Role of FAEEs in Olive Oil Authenticity and Quality Assessment

FAEEs function as direct biomarkers of olive fruit quality and processing history. Their accumulation initiates when damaged, overripe, or improperly stored olives undergo microbial fermentation, generating ethanol. Ethanol esterifies with FFAs—released via enzymatic lipolysis—under acidic conditions, forming FAEEs. This reaction persists during oil storage if residual ethanol and FFAs remain [1] [3]. Consequently, FAEE concentrations >35 mg/kg indicate:

  • Poor raw material quality: Olives affected by fly infestation (Bactrocera oleae), frost damage, or prolonged storage [3] [5].
  • Suboptimal processing: Extended fruit storage or inadequate washing promoting fermentation [2] [5].
  • Sensory defects: Direct correlation with "fusty," "winey," or "musty" off-flavors detected in panel tests [3] [4].

Beyond quality assessment, FAEEs serve as indirect markers of fraud, specifically "soft deodorization." This illegal process removes volatile off-flavors from low-grade oils using mild temperatures (180–220°C), which fail to degrade FAEEs or generate typical refining markers (e.g., stigmastadienes). Blending soft-deodorized oil with extra virgin olive oil (EVOO) masks sensory defects but leaves FAEE signatures intact, enabling analytical detection [1] [2] [6]. Technological coadjuvants like calcium carbonate during processing reduce FAEE formation by modulating acidity, further highlighting their sensitivity to processing conditions [5].

Regulatory Significance in Extra Virgin Olive Oil (EVOO) Classification Frameworks

Global regulatory bodies enforce strict FAEE thresholds to safeguard EVOO authenticity. The International Olive Council (IOC) and European Commission (EC) regulations establish FAEEs as mandatory quality parameters, with evolving limits reflecting advancing scientific consensus:

Table 1: Evolution of Regulatory FAEE Limits for EVOO Classification

RegulationEffective PeriodFAEE Limit (mg/kg)Key Changes
EU Regulation 61/20112011–2013≤75 (FAAEs)*Initial inclusion of alkyl esters
EU Regulation 1348/20132013–2014≤40Excluded FAMEs; focus on FAEEs only
IOC Trade Standard & EU Regulation 2019/16042015–Present≤35Harmonized global limit; adjusted for analytical uncertainty

*FAAEs: Fatty acid alkyl esters (sum of FAEEs + FAMEs) [1] [2] [4].

The current limit (35 mg/kg) is contentious due to:

  • Analytical uncertainty: Labs report values with ±5–8 mg/kg variability. Oils near the threshold (e.g., 36.8 ± 5.1 mg/kg) face inconsistent classification despite overlapping uncertainty ranges [4].
  • Storage-induced increases: Ethanol in healthy, mature olives may slowly esterify during storage, pushing initially compliant EVOOs (>30 mg/kg) beyond limits [2].
  • Geographic variability: Climate-driven variations in olive ethanol content challenge uniform global thresholds [2] [4].

Regulatory methods (EU Reg. 61/2011) employ liquid chromatography (LC) for FAEE isolation, followed by gas chromatography with flame ionization detection (GC-FID). Recent revisions permit iso-octane substitution for n-hexane and allow programmed temperature vaporizer (PTV) injectors as alternatives to on-column injection [1] [6].

Historical Evolution of FAEEs as Markers in Olive Oil Research

The significance of FAEEs emerged through incremental scientific milestones:

  • 1986: Mariani and Fedeli first identified alkyl esters in olive oils, noting higher concentrations in lampante oils [1] [6].
  • 1991: Grob et al. linked ester formation to enzymatic esterification during olive storage, establishing a biochemical basis for FAEE accumulation [3].
  • 2002: Pérez-Camino et al. developed the first SPE-GC-FID method for quantifying fatty acid alkyl esters (FAAEs), demonstrating their inverse correlation with sensory quality [1] [6].
  • 2008: Biedermann et al. validated the correlation between high FAEEs (>75 mg/kg) and sensory defects using 262 olive oil samples, prompting regulatory interest [3] [6].
  • 2010–2011: IOC and EC adopted FAEEs as official quality parameters, replacing earlier peroxide value-centric models [2] [4].
  • 2015–2020: Methodological optimizations reduced solvent use (e.g., off-line HPLC-GC-FID) and improved sustainability. Non-destructive techniques (FT-IR, NIR) paired with chemometrics enabled rapid screening [1] [6].

This trajectory reflects a paradigm shift: FAEEs transformed from chemical curiosities to pivotal, regulation-defining biomarkers. Ongoing research addresses limitations like storage dynamics and analytical variability to refine their application.

Table 2: Evolution of Analytical Methods for FAEE Quantification

MethodKey AdvantagesLimitationsRegulatory Status
Traditional LC-GC-FID (EU 61/2011)Standardized; high precisionHigh solvent consumption; labor-intensiveOfficial until 2019
SPE-GC-FIDReduced solvent use; faster than LCModerate reproducibility issuesAccepted alternative
On-line LC-GC-FIDAutomation; 90% reduction in manual stepsHigh instrumentation costResearch use
Off-line HPLC-GC-FIDSustainable (low solvent); LOD <1 mg/kgRequires HPLC optimizationApproved in EU 2019/1604
FT-IR/NIR with ChemometricsNon-destructive; rapid screeningRequires large calibration datasetsEmerging surveillance tool

Properties

CAS Number

92044-99-0

Product Name

Fatty acids, olive-oil, Et esters

IUPAC Name

ethyl hexadecanoate;ethyl (9Z,12Z)-octadeca-9,12-dienoate;ethyl octadecanoate;ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate;ethyl (Z)-octadec-9-enoate

Molecular Formula

C98H184O10

Molecular Weight

1522.5 g/mol

InChI

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3/b;12-11-;9-8-,12-11-;6-5-,9-8-,12-11-;

InChI Key

NWUIOBPENFDKLG-IBAIYALWSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.